molecular formula C27H20ClN5O3S B2493499 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate CAS No. 352662-78-3

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate

Cat. No.: B2493499
CAS No.: 352662-78-3
M. Wt: 530
InChI Key: KKYDJVYFTKKPQF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and chlorophenyl groups

Preparation Methods

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Industrial production methods may involve the use of heterogeneous catalysts to enhance the reaction efficiency and allow for the recycling of catalysts .

Chemical Reactions Analysis

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of functional groups like amino and cyano allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.

    Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN5O3S/c1-2-35-27(34)24-22(36-25(31)20(14-30)23(24)17-3-6-19(28)7-4-17)15-37-26-18(13-29)5-8-21(33-26)16-9-11-32-12-10-16/h3-12,23H,2,15,31H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYDJVYFTKKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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